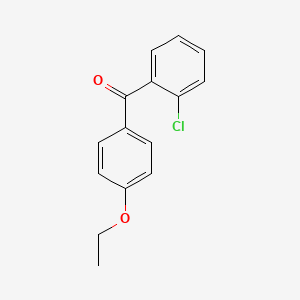

2-Chloro-4'-ethoxybenzophenone

Description

Contextualization within Benzophenone (B1666685) Derivatives Research

Research into benzophenone derivatives is a dynamic and expansive field, driven by the quest for new molecules with tailored photophysical, chemical, and biological properties. The functionalization of the benzophenone core with various substituents allows chemists to fine-tune its characteristics. Halogenation and the introduction of alkoxy groups are common strategies to modulate a derivative's reactivity, solubility, and electronic absorption spectrum.

The synthesis of asymmetrically substituted benzophenones like 2-Chloro-4'-ethoxybenzophenone is a focal point of this research area. The primary and most established method for creating such compounds is the Friedel-Crafts acylation. irjponline.org This reaction typically involves the electrophilic substitution of an activated aromatic ring, such as phenetole (B1680304) (ethoxybenzene), with a substituted benzoyl chloride, like 2-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst. justia.com

A closely related analogue, 5-bromo-2-chloro-4'-ethoxybenzophenone, is synthesized via the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride. irjponline.org The study of these synthesis pathways, including the management of isomers and byproducts, is a significant aspect of research, aiming to develop more efficient, environmentally friendly, and scalable production methods. google.com The characterization of these molecules relies heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry, to confirm the precise structure and purity of the synthesized compound. oregonstate.edu

Significance in Contemporary Chemical Synthesis and Applied Science

The importance of this compound and its structural relatives lies in their utility as key intermediates and functional molecules. Their significance spans from the synthesis of complex pharmaceuticals to the formulation of advanced polymeric materials.

In the realm of chemical synthesis, substituted benzophenones are critical building blocks. For instance, the derivative 5-bromo-2-chloro-4'-ethoxybenzophenone serves as a crucial starting material in the multi-step synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes. irjponline.orgcphi-online.com In this synthesis, the benzophenone's carbonyl group is reduced to a methylene (B1212753) group, forming 5-bromo-2-chloro-4'-ethoxydiphenylmethane, which then undergoes further reactions to construct the final drug molecule. irjponline.orgjustia.com This application underscores the strategic importance of the benzophenone scaffold in providing the necessary molecular framework for constructing complex, high-value pharmaceutical agents. google.compatsnap.com The development of efficient, one-pot processes to create these diphenylmethane (B89790) intermediates from their benzophenone precursors is an active area of industrial research, aimed at reducing costs and environmental impact. patsnap.com

In applied science, benzophenone derivatives are widely recognized for their photochemical properties. Many serve as highly effective Type II photoinitiators, which are compounds that can absorb UV light and initiate polymerization reactions, a process commonly known as UV curing. researchgate.net The presence of substituents on the benzophenone rings influences the molecule's UV absorption characteristics and its efficiency in initiating polymerization. researchgate.net While direct research on this compound as a photoinitiator is not extensively published, its structural features are consistent with those used in photocurable coatings and materials. epo.org The ability to tune the photochemical reactivity through substitution makes the benzophenone family, including derivatives like this compound, valuable components in the formulation of inks, adhesives, and protective coatings that can be rapidly cured using UV light.

Chemical Identity of this compound

| Attribute | Value |

| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone |

| CAS Number | 525561-43-7 bldpharm.com |

| Molecular Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.71 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLFZYUTATZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393623 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525561-43-7 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Regioselective Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 2-Chloro-4'-ethoxybenzophenone is the Friedel-Crafts acylation of ethoxybenzene (phenetole) with 2-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is regioselective, with the incoming acyl group preferentially adding to the para-position of the ethoxybenzene ring. This preference is governed by the strong activating and para-directing nature of the ethoxy group, coupled with steric hindrance at the ortho positions. rsc.org

Optimization of Reaction Conditions and Catalysts for this compound Synthesis

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the choice of catalyst, solvent, temperature, and reaction time. Traditional methods often employ stoichiometric amounts of Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), which can lead to challenges in product purification and waste management. google.comkhanacademy.orggoogle.com

Optimization studies focus on several key parameters:

Catalyst Selection: While aluminum trichloride is effective, other Lewis acids like ferric chloride (FeCl₃), zinc chloride, and tin chloride have been investigated. patsnap.comgoogle.com The choice of catalyst can significantly influence reaction rates and the formation of byproducts. For instance, the use of AlCl₃ in the synthesis of a related compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, was noted to generate ortho-isomer byproducts, impacting yield and purification. google.com

Solvent System: The solvent plays a crucial role in reactant solubility and can affect the catalyst's activity. Halogenated hydrocarbons such as dichloromethane and o-dichlorobenzene are commonly used. google.compatsnap.comgoogle.com The reaction temperature is also a critical factor, with syntheses being conducted at temperatures ranging from -20°C to reflux conditions to control reaction kinetics and minimize side reactions. patsnap.comgoogle.comgoogle.com

Reaction Kinetics: The duration of the reaction is optimized to ensure complete conversion of the starting materials while preventing product degradation or the formation of impurities. Reaction times can vary from a few hours to over a day, depending on the specific conditions employed. patsnap.comchemguide.co.ukchemrxiv.orgscielo.br

The table below summarizes various conditions reported for the Friedel-Crafts acylation in the synthesis of benzophenone (B1666685) derivatives, illustrating the impact of different parameters on the reaction outcome.

| Catalyst | Acylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ | 2-chlorobenzoyl chloride | Benzene | Halogenated Hydrocarbon | -20 to -15 | 2-2.5 | Not Specified | google.com |

| AlCl₃ | Acetyl chloride | Diphenyl ether | Dichloroethane | 5 | 4 | 95.2% (product content) | patsnap.com |

| AlCl₃ loaded on silica (B1680970) gel | 5-bromo-2-chlorobenzoyl chloride | Phenetole (B1680304) | Dichloromethane | -20 to -25 | 2 | 92.3% | google.com |

| FeCl₃ hexahydrate | Acetic anhydride | Anisole | Ionic Liquid | 60 | 24 | High (unspecified) | beilstein-journals.org |

Investigations into Green Chemistry Approaches for Acylation

Conventional Friedel-Crafts acylation methods are often associated with significant environmental drawbacks, including the use of hazardous, corrosive catalysts in stoichiometric amounts and the generation of substantial acidic waste streams. rsc.orggoogle.comresearchgate.net In response, green chemistry principles are being applied to develop more sustainable synthetic protocols.

Key areas of investigation include:

Heterogeneous and Reusable Catalysts: To circumvent the problems associated with traditional Lewis acids, solid acid catalysts are being developed. These include metal oxides like zinc oxide (ZnO) and supported catalysts, such as aluminum trichloride loaded on silica gel. google.comresearchgate.netchemistryjournals.net These catalysts are often more environmentally benign, can be easily separated from the reaction mixture by filtration, and can be recycled and reused, reducing waste and cost. google.comresearchgate.net

Catalytic Systems: A major goal is to move from stoichiometric to catalytic amounts of Lewis acids. Metal triflates, such as those of hafnium(IV), bismuth(III), and scandium(III), have shown promise as highly efficient catalysts that can be used in smaller quantities. rsc.orgchemistryjournals.net

Alternative Solvents and Acylating Agents: Research is exploring the use of greener solvents, such as propylene carbonate and ionic liquids, which can be less toxic and offer easier product separation. rsc.orgbeilstein-journals.org Additionally, replacing acyl chlorides with carboxylic acids as acylating agents is being investigated. researchgate.netacs.org This approach, often promoted by reagents like methanesulfonic anhydride, avoids the formation of hydrogen chloride gas, a corrosive byproduct. acs.org

The following table compares traditional and green approaches for Friedel-Crafts acylation.

| Feature | Traditional Approach | Green Chemistry Approach | Reference |

| Catalyst | Stoichiometric AlCl₃, FeCl₃ | Catalytic metal triflates, reusable solid acids (e.g., ZnO, supported AlCl₃) | rsc.orggoogle.comresearchgate.netchemistryjournals.net |

| Waste | Large amounts of acidic, corrosive waste | Minimal waste, recyclable catalyst | google.comacs.org |

| Solvent | Halogenated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Propylene Carbonate), ionic liquids, or solvent-free conditions | rsc.orgbeilstein-journals.orgresearchgate.net |

| Acylating Agent | Acyl Chlorides (produces HCl) | Carboxylic Acids (avoids HCl byproduct) | researchgate.netacs.org |

Scale-Up Considerations for Industrial Production of Benzophenone Intermediates

Transitioning the synthesis of benzophenone intermediates from the laboratory to an industrial scale introduces a unique set of challenges that must be carefully managed to ensure safety, efficiency, and product consistency. mixing-experts.comnih.gov

The primary considerations for scale-up include:

Process Safety and Heat Management: Friedel-Crafts reactions are typically exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. rsc.org Inadequate temperature control can lead to runaway reactions, increased byproduct formation, and potential safety hazards. Therefore, robust cooling systems and controlled addition of reagents are critical. rsc.org

Mixing and Mass Transfer: Ensuring homogenous mixing in large-volume reactors is essential for maintaining consistent reaction temperatures and concentrations, which directly impacts reaction kinetics and product quality. The choice of impeller, mixing speed, and baffle configuration must be carefully designed and validated. iptsalipur.org

Materials and Equipment: The corrosive nature of reagents like acyl chlorides and Lewis acid catalysts necessitates the use of specialized, corrosion-resistant reactors and equipment. Equipment must also be qualified to ensure it can handle the required operating pressures and temperatures. iptsalipur.org

Work-up and Waste Management: The quenching and work-up of large-scale reactions involving stoichiometric Lewis acids generate significant volumes of aqueous waste that require treatment. google.com Developing efficient and environmentally sound procedures for catalyst removal and solvent recovery is a key economic and ecological consideration.

Regulatory Compliance and Quality Control: Industrial production must adhere to Good Manufacturing Practices (GMP). iptsalipur.org This involves process validation, establishing in-process controls, defining finished product specifications, and maintaining comprehensive batch records to ensure consistent product quality and traceability. nih.goviptsalipur.org

Alternative Synthetic Routes and Derivative Preparation

While Friedel-Crafts acylation is the dominant synthetic route, alternative methodologies are valuable for preparing specific derivatives or overcoming the limitations of the traditional approach.

Nucleophilic Substitution Reactions in Benzophenone Synthesis

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for constructing the benzophenone framework or for further functionalizing the synthesized molecule. Haloarenes, such as those in the 2-chlorobenzophenone structure, are typically unreactive toward nucleophiles. ck12.org However, the reactivity can be enhanced if the aromatic ring is activated by strongly electron-withdrawing groups, which is not the case for the starting materials of this compound.

A more relevant application of nucleophilic substitution is in the modification of the chlorobenzophenone core itself. The chlorine atom on the benzophenone ring can be replaced by various nucleophiles under specific conditions, allowing for the synthesis of a diverse range of derivatives. This approach enables the introduction of different functional groups, which can be used to modulate the compound's properties for various applications.

Alkylation Strategies for Ethoxy Group Introduction

The typical reaction sequence is as follows:

Friedel-Crafts Acylation of Phenol: 2-chlorobenzoyl chloride is reacted with phenol in a Friedel-Crafts acylation to produce 2-Chloro-4'-hydroxybenzophenone. This reaction follows the same principles as the acylation of ethoxybenzene, yielding the para-substituted product.

Williamson Ether Synthesis: The resulting hydroxyl group on the benzophenone intermediate is then alkylated to introduce the ethoxy group. This is achieved through a Williamson ether synthesis, where the hydroxybenzophenone is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile to displace the leaving group on the ethylating agent, forming the desired ether linkage.

This two-step approach allows for the synthesis of various alkoxy-substituted benzophenones by simply changing the alkylating agent used in the second step.

Multi-Step Synthesis Pathways for Complex Analogues

The synthesis of complex analogues of this compound often involves multi-step reaction sequences designed to introduce additional functional groups onto the benzophenone core. These pathways provide the flexibility to create a library of related compounds for various research applications. A common strategy involves starting with appropriately substituted benzoic acids and phenetoles to build the desired analogue.

One illustrative pathway leads to the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone. This process begins with 5-bromo-2-chlorobenzoic acid, which is first converted to its corresponding acyl chloride. This intermediate, 5-bromo-2-chlorobenzoyl chloride, is then reacted with phenetole via a Friedel-Crafts acylation reaction to yield the final product. This two-step approach is a versatile method for creating analogues with substitutions on the chlorinated phenyl ring.

A more extended synthetic route is employed for producing analogues where the carbonyl group is reduced, such as in the case of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. This multi-step synthesis starts with o-chlorobenzoic acid, which undergoes chlorination to form o-chlorobenzoyl chloride. This is followed by a Friedel-Crafts acylation to produce an intermediate benzophenone, which is then subjected to further transformations, including bromination and reduction of the ketone group, ultimately leading to the diphenylmethane (B89790) analogue.

These pathways highlight the modular nature of synthesizing benzophenone analogues, where key reactions like acyl chlorination and Friedel-Crafts acylation are combined with other transformations to achieve the target molecular complexity.

| Analogue | Starting Material | Key Intermediates | Key Reactions | Reference |

| 5-Bromo-2-chloro-4'-ethoxybenzophenone | 5-Bromo-2-chlorobenzoic acid, Phenetole | 5-Bromo-2-chlorobenzoyl chloride | Acyl Chlorination, Friedel-Crafts Acylation | |

| 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | o-Chlorobenzoic acid | o-Chlorobenzoyl chloride, 2-Chloro-4'-iodobenzophenone | Acyl Chlorination, Friedel-Crafts Acylation, Bromination, Reduction |

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying mechanisms of the synthetic steps is crucial for optimizing reaction conditions, predicting outcomes, and controlling the formation of by-products.

Acyl Chlorination: The synthesis of this compound and its analogues typically begins with the conversion of a substituted benzoic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the rearrangement of a pi bond and the departure of a chloride ion. The intermediate subsequently collapses, eliminating sulfur dioxide (a gas) and a chloride ion, which then abstracts the proton from the hydroxyl group to form the acyl chloride and hydrochloric acid. The formation of gaseous by-products helps drive the reaction to completion.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is the core carbon-carbon bond-forming step in the synthesis of benzophenones. The reaction proceeds via electrophilic aromatic substitution. It begins with the activation of the acyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.

The electron-rich aromatic ring of phenetole then acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion. In the final step, a base (such as AlCl₄⁻, formed during the initial activation) removes a proton from the carbon atom where the acyl group was attached. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

| Reaction Step | Reagents | Key Mechanistic Features | Intermediate(s) |

| Acyl Chlorination | Carboxylic Acid, Thionyl Chloride (SOCl₂) | Nucleophilic attack on sulfur, elimination of SO₂ and HCl | Acyl chlorosulfite |

| Friedel-Crafts Acylation | Acyl Chloride, Phenetole, Lewis Acid (e.g., AlCl₃) | Formation of acylium ion, electrophilic aromatic substitution | Acylium ion, Sigma complex (Arenium ion) |

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. As such, its synthesis from achiral precursors does not typically involve stereochemical considerations.

However, stereochemistry can become a significant factor in the synthesis of more complex derivatives where chiral centers are introduced. This could occur if either the acyl chloride or the aromatic substrate contains a pre-existing stereocenter. In such cases, the reaction conditions would need to be carefully controlled to avoid racemization or to achieve a desired diastereomeric outcome. Furthermore, the use of chiral Lewis acids or catalysts in the Friedel-Crafts acylation step could, in principle, be employed to induce enantioselectivity in the synthesis of specific chiral benzophenone derivatives, although this is not a commonly reported strategy for this specific class of compounds. The literature pertaining specifically to the stereoselective synthesis of this compound derivatives is not extensive, as research has primarily focused on the regioselectivity and yield of the acylation reaction.

By-product Formation: The primary source of by-products in this synthesis is the Friedel-Crafts acylation step. The ethoxy group on the phenetole ring is an ortho-, para-directing activator. While the para-substituted product (4'-ethoxy) is sterically favored and typically the major product, a certain amount of the ortho-isomer can also be formed. This ortho-by-product often has similar physical properties to the desired para-isomer, making separation by conventional methods like recrystallization challenging. For example, in a related synthesis of 4-chloro-4'-hydroxybenzophenone, the formation of 3.5% by weight of the 2-chloro-4'-hydroxybenzophenone isomer was observed. Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue because the newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.

Purity Enhancement Strategies: Several strategies are employed to purify the final product and remove unreacted starting materials, catalyst residues, and isomeric by-products. A common method involves a series of washing steps. After the reaction, the mixture is often treated with acid and then washed with a basic solution, such as aqueous sodium bicarbonate or sodium carbonate, to neutralize any remaining acid and remove the Lewis acid catalyst. This is typically followed by washing with water until the filtrate is neutral.

The final and most critical purification step is often recrystallization. The choice of solvent is crucial for effective separation. For instance, high-purity 5-bromo-2-chloro-4'-ethoxybenzophenone has been obtained by recrystallization from a mixed solvent system of ethanol and water. In other cases, solvent mixtures like ethyl acetate and petroleum ether have been successfully used to achieve product purities exceeding 99%. Another reported technique involves dissolving the crude product in an aqueous sodium hydroxide solution, washing with an organic solvent like dichloromethane to remove non-acidic impurities, and then re-precipitating the purified product by adding acid.

| Issue | Description | Mitigation / Enhancement Strategy | Reference |

| Isomeric By-products | Formation of ortho-acylated products due to the directing effect of the ethoxy group. | Control of reaction temperature; Purification by recrystallization from carefully selected solvent systems (e.g., ethanol/water). | |

| Catalyst Residue | Remaining Lewis acid (e.g., AlCl₃) in the crude product. | Quenching the reaction with acid followed by washing with water and a basic solution (e.g., NaHCO₃). | |

| Unreacted Starting Materials | Presence of unreacted acyl chloride or phenetole. | Aqueous workup and washing; Recrystallization. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the carbon framework and the placement of protons can be meticulously mapped.

Comprehensive 1D (¹H, ¹³C) NMR Analysis of 2-Chloro-4'-ethoxybenzophenone

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides the initial and fundamental data for structural assignment. oregonstate.edu The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting pattern), and the integration of signals, which corresponds to the number of protons. For this compound, the ethoxy group protons would be expected to show a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from coupling with each other. The aromatic protons would appear as a complex series of multiplets in a distinct region of the spectrum.

The ¹³C NMR spectrum, often recorded with proton decoupling, displays a single peak for each unique carbon atom in the molecule. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the benzophenone (B1666685) core is typically observed at a significantly downfield chemical shift. The carbon atoms of the two aromatic rings and the ethoxy group will also have characteristic chemical shift ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.80 | Multiplet |

| -OCH₂- | ~4.10 | Quartet |

| -CH₃ | ~1.40 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 200 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H | 115 - 135 |

| -OCH₂- | 60 - 70 |

| -CH₃ | 10 - 20 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. huji.ac.il For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their direct connection. It would also reveal coupling between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu By analyzing the HSQC spectrum, each proton signal can be definitively assigned to its corresponding carbon atom. This is crucial for assigning the signals of the aromatic protons and carbons.

The combined application of these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. oregonstate.edu

Variable Temperature NMR Studies for Conformational Analysis

The benzophenone framework is not rigid and can undergo conformational changes, primarily through rotation around the single bonds connecting the phenyl rings to the carbonyl group. Variable temperature (VT) NMR studies can provide insights into these dynamic processes. scholaris.ca

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. researchgate.net If the rate of a conformational exchange is slow on the NMR timescale at lower temperatures, separate signals for the different conformers may be observed. As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into a single, averaged signal. mdpi.com Analysis of the coalescence temperature and the chemical shift difference between the signals can be used to determine the energy barrier for the conformational change. For this compound, VT-NMR could reveal information about the rotational barrier of the phenyl rings, which can be influenced by the presence and position of the chloro and ethoxy substituents.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iosrjournals.org

Correlation of Characteristic Vibrational Modes with Molecular Structure

Each functional group has a characteristic range of vibrational frequencies. vscht.cz For this compound, the IR spectrum would exhibit several key absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the carbonyl group of the benzophenone. The exact position can be influenced by the electronic effects of the substituents on the aromatic rings.

C-O-C Stretch: The ether linkage of the ethoxy group will show characteristic stretching vibrations, typically in the range of 1250-1000 cm⁻¹.

C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. docbrown.info

Aromatic C=C Stretches: Multiple bands in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Stretches: These vibrations typically appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretches: The C-H bonds of the ethoxy group will show stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1650 - 1680 |

| Ether (C-O-C) | Asymmetric & Symmetric Stretch | 1250 - 1000 |

| Alkyl Halide (C-Cl) | Stretch | 800 - 600 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | > 3000 |

The presence and specific positions of these bands in the IR spectrum provide strong evidence for the presence of the key functional groups within the this compound molecule. oregonstate.edu

In-situ IR Spectroscopy for Reaction Monitoring

In-situ IR spectroscopy, often utilizing technologies like Attenuated Total Reflectance (ATR), is a powerful tool for monitoring the progress of a chemical reaction in real-time. mt.com This technique allows for the direct observation of the disappearance of reactants and the appearance of products by tracking the changes in their characteristic IR absorption bands. mt.com

For the synthesis of this compound, for example, in a Friedel-Crafts acylation reaction, one could monitor the consumption of the acid chloride reactant by observing the decrease in the intensity of its carbonyl stretching band (typically at a higher wavenumber than the product ketone). googleapis.comjustia.com Simultaneously, the growth of the peak corresponding to the carbonyl group of the this compound product would be observed. rsc.orgnih.gov This real-time analysis enables precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions, leading to improved efficiency and control over the synthesis. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for confirming the molecular weight and elucidating the structure of this compound. The presence of a chlorine atom imparts a characteristic isotopic signature, aiding in the identification of fragments containing this halogen.

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₅H₁₃ClO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O).

The ability of HRMS to measure mass to several decimal places allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₃³⁵ClO₂ | M | 260.0626 |

The presence of the chlorine atom results in two prominent molecular ion peaks (M+ and M+2) separated by two mass-to-charge units (m/z). chemguide.co.uk The relative intensity ratio of these peaks is approximately 3:1, which reflects the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. chemguide.co.uk This isotopic pattern is a key diagnostic feature for chlorine-containing compounds in mass spectrometry.

Electron impact (EI) ionization in mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragmentation patterns provides valuable information for confirming the molecular structure. The fragmentation of this compound is expected to proceed through characteristic pathways for ketones, ethers, and aromatic chlorinated compounds.

Key fragmentation processes include:

α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can lead to the formation of several key fragment ions. msu.edulibretexts.org

Loss of the chlorophenyl radical to form the ethoxybenzoyl cation.

Loss of the ethoxyphenyl radical to form the chlorobenzoyl cation. This fragment will exhibit the characteristic 3:1 isotopic pattern for chlorine. msu.edu

Cleavage within the Ethoxy Group: Fragmentation can occur within the ethoxy substituent, such as the loss of an ethyl radical or an ethylene (B1197577) molecule. libretexts.org

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for this specific structure, related rearrangements can sometimes occur in similar molecules. nih.gov

Loss of Small Molecules: Elimination of stable neutral molecules like carbon monoxide (CO) or HCl can also be observed.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Description | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [C₉H₁₁O₂]⁺ | Ethoxybenzoyl cation (Loss of C₆H₄Cl•) | 151 |

| [C₇H₄ClO]⁺ | Chlorobenzoyl cation (Loss of C₈H₉O•) | 139 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 |

The presence of ions at m/z 139/141 and 111/113, both showing the 3:1 isotopic ratio, would strongly support the presence and location of the chlorine atom on one of the phenyl rings.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction studies on various substituted benzophenones reveal important structural trends. acs.org The conformation of benzophenone derivatives is primarily defined by the dihedral angles (ring twists) between the plane of the carbonyl group and the two phenyl rings. nih.gov These twist angles are influenced by a balance between steric hindrance from the substituents and the electronic effects of conjugation. researchgate.net

For this compound, the chlorine atom at the ortho position of one phenyl ring is expected to cause significant steric repulsion, leading to a larger twist angle for that ring compared to the unsubstituted benzophenone. The ethoxy group at the para position of the second ring is less sterically demanding and would have a smaller effect on its ring's twist angle. Studies on related compounds like 2-amino-2',5-dichlorobenzophenone (B23164) have shown large ring twists due to ortho substitution. nih.gov The crystal system for benzophenone derivatives can vary, with monoclinic and orthorhombic systems being common. nih.govscirp.orgscirp.org

Table 3: Representative Crystal Data for Substituted Benzophenones

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-Chloro-4'-hydroxybenzophenone | - | - | Ring twist of 64.66 (8)° | nih.govresearchgate.net |

| 2-Amino-2',5-dichlorobenzophenone | - | - | Large ring twist of 83.72 (6)° | nih.govresearchgate.net |

| 4-Aminobenzophenone | Monoclinic | P2₁(4) | Cell parameters: a = 12.036 Å, b = 5.450 Å, c = 8.299 Å, β = 97.86° | acs.org |

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. acs.org In substituted benzophenones, these interactions play a crucial role in stabilizing the crystal lattice. researchgate.net

For this compound, the following interactions are expected to be significant:

C—H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is likely to form weak C—H···O hydrogen bonds with aromatic or aliphatic C-H groups from neighboring molecules. acs.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor or acceptor, participating in C—Cl···O or C—Cl···π interactions, which are known to influence crystal packing.

π···π Stacking Interactions: The aromatic phenyl rings can engage in π···π stacking interactions, where the electron-rich π systems of adjacent rings overlap. mdpi.com The substitution pattern influences the geometry and strength of these interactions.

C—H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule. acs.org

Compound Names

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chloro-4'-ethoxybenzophenone |

| 4-Chloro-4'-ethoxybenzophenone |

| Butyrophenone |

| 4-chlorobenzophenone |

| 2-amino-2',5-dichlorobenzophenone |

| 4-Chloro-4'-hydroxybenzophenone |

| 4-Aminobenzophenone |

| Benzophenone |

| 2-fluoro-4′-hydroxybenzophenone |

| 2-chloro-5-nitro benzophenone |

| 3-fluorobenzophenone |

| 4-fluoro-4′-hydroxy benzophenone |

| 2,4′-dichloro benzophenone |

| 4,4′-dichloro-3-nitro benzophenone |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone |

| 4,4'-bis(diethylamino)benzophenone |

| 3,4-dihydroxybenzophenone |

| 3-hydroxybenzophenone |

| pestaloisocoumarins A |

| pestaloisocoumarins B |

| isopolisin B |

| pestalotiol A |

| gamahorin |

| pestalachloride B |

| pestalachloride E |

| pestalalactone |

| schomburginone G |

| schomburginone H |

| 3-geranyl-2,4,6-trihydroxybenzophenone |

| clusiacyclol A |

| sodium acid phthalate |

| 2-((3-aminophenyl)(phenyl)methylene) hydrazinecarboxamide |

| 4,4′-dimethylbenzophenone |

| 4-hydroxybenzophenone |

| 4-(dimethylamino)benzophenone |

| 2'-chloro-4-methoxy-3-nitro benzil |

| Chloroethane |

| Empagliflozin |

Photochemistry and Photophysics of 2 Chloro 4 Ethoxybenzophenone

Electronic Structure and Transition States Analysis

The electronic behavior of 2-Chloro-4'-ethoxybenzophenone is governed by the interplay of the benzoyl and ethoxyphenyl chromophores, bridged by a carbonyl group. The presence of a chlorine atom on one ring and an ethoxy group on the other introduces electronic perturbations that influence its interaction with light.

UV-Vis Absorption and Luminescence Spectroscopy of this compound

The absorption of ultraviolet light by this compound promotes the molecule from its ground electronic state (S₀) to higher energy singlet states (S₁, S₂, etc.). The UV-Vis spectrum of benzophenones typically displays two main absorption bands.

A weak, longer-wavelength band, which is formally forbidden by selection rules, is attributed to the n → π* transition. This involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. A much stronger, shorter-wavelength band corresponds to the fully allowed π → π* transition, involving the excitation of an electron within the aromatic π-system.

For this compound, the electron-donating ethoxy group (-OEt) and the electron-withdrawing, yet bulky, chloro group (-Cl) are expected to cause shifts in these absorption bands compared to the parent benzophenone (B1666685) molecule. The ethoxy group, in particular, can lead to a red-shift (bathochromic shift) of the π → π* band.

Luminescence from benzophenones is typically weak at room temperature in fluid solutions. Fluorescence (emission from the S₁ state) is often outcompeted by a highly efficient process called intersystem crossing. Phosphorescence, which is emission from the first triplet state (T₁), is more commonly observed, especially in rigid matrices at low temperatures.

Interactive Data Table: Expected UV-Vis Absorption Characteristics

| Transition | Typical Wavelength Range (nm) for Benzophenones | Expected Shift for this compound | Probable Molar Absorptivity (ε) |

| n → π | ~330-370 | Minor shift | Low (< 500 M⁻¹cm⁻¹) |

| π → π | ~250-280 | Red-shift (bathochromic) | High (> 10,000 M⁻¹cm⁻¹) |

Note: The exact absorption maxima for this compound are not available in public literature; these values are based on the known behavior of substituted benzophenones.

Jablonski Diagram Analysis of Electronic Energy Levels and Transitions

A Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions that can occur between them. For this compound, the diagram illustrates the sequence of events following photon absorption.

Absorption (Excitation): The molecule absorbs a photon, transitioning from the S₀ state to an excited singlet state (S₁ or S₂).

Internal Conversion (IC): If excited to a higher singlet state (like S₂), the molecule rapidly and non-radiatively relaxes to the lowest excited singlet state (S₁). This process is typically very fast.

Intersystem Crossing (ISC): This is a key process in benzophenones. The molecule undergoes a spin-forbidden, non-radiative transition from the S₁ state to the T₁ state. The small energy gap between the S₁(n,π) and T₁(π,π) states in many benzophenones makes this process exceptionally efficient, often approaching 100%. rsc.orgbgsu.edu

Fluorescence: A radiative decay from S₁ to S₀. Due to the high efficiency of ISC, fluorescence is generally very weak for benzophenones.

Phosphorescence: A slow, spin-forbidden radiative decay from T₁ to S₀. This is more likely to be observed than fluorescence but often requires low temperatures and the absence of quenchers.

Non-Radiative Decay: The T₁ state can also decay back to the S₀ state non-radiatively through intersystem crossing.

The high efficiency of intersystem crossing is the hallmark of benzophenone photochemistry and is central to its role as a triplet photosensitizer. rsc.org

Solvent Effects on Photophysical Parameters

The polarity of the solvent can significantly influence the photophysical properties of this compound by stabilizing or destabilizing its ground and excited states differently.

Absorption Shifts (Solvatochromism):

The n → π transition* typically undergoes a blue-shift (hypsochromic shift) in polar, protic solvents. This is because the lone pair electrons on the carbonyl oxygen can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state.

The π → π transition* generally experiences a red-shift (bathochromic shift) in polar solvents. The excited state of this transition is more polar than the ground state and is therefore better stabilized by a polar solvent, reducing the energy gap for the transition.

Oscillator Strength: Solvent interactions can affect the probability of an electronic transition, which is measured by the oscillator strength and is related to the intensity of the absorption band. While solvent effects on oscillator strength are generally less pronounced than on transition energies, specific interactions like hydrogen bonding can alter molecular symmetry and transition probabilities.

Excited State Dynamics and Quenching Mechanisms

The behavior of the molecule after it reaches an excited state is crucial to its photochemical reactivity. Time-resolved spectroscopy is a powerful tool for studying these transient processes.

Time-Resolved Spectroscopy for Excited State Lifetime Determination

Techniques like transient absorption spectroscopy can monitor the formation and decay of short-lived excited states. For benzophenones, these experiments reveal the rapid decay of the S₁ state and the corresponding formation of the T₁ state.

Singlet State Lifetime (τ_S): The lifetime of the S₁ state in benzophenones is typically very short, on the order of picoseconds, due to the rapid rate of intersystem crossing.

Triplet State Lifetime (τ_T): The T₁ state is much longer-lived, with lifetimes ranging from microseconds to milliseconds, depending on the solvent and the presence of quenching species. This long lifetime allows the triplet state to participate in intermolecular reactions, such as hydrogen abstraction or energy transfer.

Investigation of Singlet and Triplet State Behavior in Benzophenones

The distinct natures of the lowest singlet and triplet states dictate the photochemistry of benzophenones.

Singlet State (S₁): The lowest excited singlet state in benzophenone is typically of n,π* character. As discussed, it is extremely short-lived.

Triplet State (T₁): The lowest triplet state is also often of n,π* character, which gives it radical-like reactivity. The unpaired electrons are partially localized on the carbonyl oxygen, making it highly effective at abstracting hydrogen atoms from suitable donor molecules (like alcohols or alkanes). This hydrogen abstraction is the primary step in the classic photoreduction of benzophenone to form benzopinacol.

The substituents on this compound can modulate the energy levels of the n,π* and π,π* states. An electron-donating group like ethoxy can lower the energy of the π,π* state. If this causes the π,π* triplet state to become lower in energy than the n,π* triplet, the photoreactivity can decrease, as π,π* triplets are generally less efficient at hydrogen abstraction.

Photoinduced Electron Transfer and Hydrogen Atom Abstraction Pathways

The photochemistry of this compound, upon absorption of UV light, is dictated by the electronic nature of its lowest triplet excited state, which is typically a reactive n-π* state for benzophenone derivatives. acs.org This excited state can then engage in two primary competing pathways: photoinduced electron transfer and hydrogen atom abstraction. The preferred pathway is largely influenced by the nature of the interacting species and the solvent environment.

In the presence of a suitable electron donor, a photoinduced electron transfer can occur. For instance, when interacting with amines, which have a low ionization potential, the process can be initiated by the transfer of an electron from the amine to the excited benzophenone derivative. youtube.com This results in the formation of a benzophenone radical anion and an amine radical cation. youtube.com Subsequent proton transfer from the amine radical cation to the benzophenone radical anion can then lead to the formation of a ketyl radical and an α-amino radical. youtube.com

Alternatively, and more commonly in the presence of hydrogen-donating solvents like alcohols (e.g., isopropanol), the excited this compound can directly abstract a hydrogen atom. youtube.comyoutube.com This process involves the half-filled n-orbital on the carbonyl oxygen of the n-π* excited state abstracting a hydrogen atom from the substrate, leading to the formation of a benzophenone ketyl radical and a radical derived from the hydrogen donor. youtube.com For example, in the presence of isopropanol, a ketyl radical and an α-hydroxyisopropyl radical would be formed. youtube.com

The presence of substituents on the benzophenone core can influence the propensity for each pathway. Electron-withdrawing groups, such as the chloro substituent at the 2-position, can enhance the electron-accepting ability of the excited ketone, potentially favoring the electron transfer pathway in the presence of a good electron donor. Conversely, the electron-donating ethoxy group at the 4'-position may have a counteracting effect, though its influence is likely to be more on the energy and reactivity of the excited state itself.

Photoreactivity and Photoreduction Studies

The photoreactivity of this compound is intrinsically linked to the efficiency of the aforementioned primary photochemical processes. Following the initial photoinduced electron transfer or hydrogen atom abstraction, the resulting radical intermediates undergo further reactions to yield stable photoproducts.

Quantum Yields of Photoreactions

The general mechanism is as follows:

Photoexcitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*

Primary Hydrogen Abstraction: ³BP* + (CH₃)₂CHOH → BPH• + (CH₃)₂ĊOH

Secondary Reduction: (CH₃)₂ĊOH + BP → BPH• + (CH₃)₂C=O

Dimerization: 2 BPH• → Benzopinacol

The quantum yield is influenced by competing non-productive decay pathways of the excited state and the efficiency of the secondary reduction step.

Formation of Radical Intermediates and Photoreduction Products

The primary radical intermediate formed from this compound in a hydrogen-donating solvent is the corresponding ketyl radical, (2-Cl)(4'-EtO)C₆H₄C(•OH)C₆H₅. This species can be detected using techniques like laser flash photolysis, which reveals its transient absorption spectrum. researchgate.netrsc.org For the parent benzophenone ketyl radical, transient absorption maxima are observed around 350 nm and 525-550 nm. researchgate.netacs.org The exact absorption characteristics of the substituted ketyl radical of this compound would be influenced by the chloro and ethoxy substituents. researchgate.net

The final photoreduction product is typically the corresponding pinacol, formed by the dimerization of two ketyl radicals. hilarispublisher.comhilarispublisher.com In the case of this compound, this would be the substituted benzopinacol. The formation of this product can be monitored by spectroscopic methods such as IR and NMR, where the disappearance of the carbonyl group and the appearance of a hydroxyl group are characteristic features. hilarispublisher.com

| Radical Intermediate | Typical Detection Method | Characteristic Spectral Features (for parent benzophenone ketyl radical) | Final Product |

| This compound ketyl radical | Laser Flash Photolysis | Transient absorption maxima expected to be similar to the 350 nm and 525-550 nm regions of the parent ketyl radical. researchgate.netacs.org | Substituted Benzopinacol |

Influence of Substituents on Photochemical Efficiency

The substituents on the benzophenone ring play a crucial role in modulating its photochemical efficiency. acs.org The rate of both the primary hydrogen abstraction and the secondary reduction steps show a significant dependence on the ring substitution. acs.org

The chloro group at the 2-position, being electron-withdrawing, is expected to increase the reactivity of the n-π* triplet state towards hydrogen abstraction. This is because electron-withdrawing groups can enhance the electrophilic character of the oxygen atom in the n-orbital.

The ethoxy group at the 4'-position is an electron-donating group. Electron-donating groups can decrease the energy of the π-π* state relative to the n-π* state. If this energy gap is sufficiently small, it can lead to a mixing of the states or even a reversal, which can decrease the photoreduction efficiency, as the π-π* triplet state is generally less reactive in hydrogen abstraction reactions. However, for many substituted benzophenones, the lowest triplet state remains n-π* in character, and the substituents primarily influence the stability of the resulting ketyl radical. acs.org

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to modern computational chemistry, providing detailed information about the electrons in a molecule and, consequently, its chemical properties.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their surroundings.

Quantitative Structure-Property Relationships (QSPR) and Structure-Activity Relationships (QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity, respectively. nih.gov These models are instrumental in predicting the behavior of new or untested compounds, thereby accelerating the process of drug discovery and materials science research by minimizing the need for extensive experimental synthesis and testing. nih.gov For a molecule like 2-Chloro-4'-ethoxybenzophenone, QSPR and QSAR models can provide valuable insights into its potential applications and interactions.

Development of Predictive Models for Chemical Behavior

While specific QSAR or QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of these predictive models can be understood from studies on analogous benzophenone (B1666685) derivatives. The development of such models typically involves the following steps:

Data Set Compilation: A series of benzophenone derivatives with known experimental data (e.g., biological activity such as antimalarial or antileishmanial activity, or a physicochemical property like reduction potential) is compiled. nih.govscielo.br This forms the training set for the model development.

Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

0D, 1D, and 2D Descriptors: These include atom and bond counts, molecular weight, fragment counts, and topological indices that describe molecular connectivity. scielo.br

3D Descriptors: These descriptors relate to the three-dimensional geometry of the molecule, such as molecular volume and surface area. scielo.br

Physicochemical Descriptors: These include properties like LogP (lipophilicity), molar refractivity, and polarizability. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic charges. researchgate.netscialert.net

Model Building: Statistical methods are employed to establish a relationship between the calculated descriptors (independent variables) and the experimental property or activity (dependent variable). Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship. nih.govnih.gov

Artificial Neural Networks (ANN): These are more complex, non-linear models that can capture intricate relationships between structure and activity. scielo.br

Other Machine Learning Algorithms: Techniques like Random Forest and Support Vector Machines are also utilized. scielo.br

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

For this compound, a predictive model for a specific property would involve calculating its unique set of molecular descriptors and inputting them into a validated QSAR/QSPR model developed for a relevant series of benzophenones. The presence of the chloro group on one phenyl ring and the ethoxy group on the other would significantly influence its electronic and steric descriptors, and consequently its predicted behavior.

Correlation of Computational Descriptors with Experimental Observations

The core of any QSPR/QSAR model lies in the correlation between computational descriptors and experimentally observed data. For benzophenone derivatives, various studies have highlighted significant correlations that could be extrapolated to understand the behavior of this compound.

In studies on the antimalarial activity of benzophenone derivatives, it has been observed that a combination of electronic and steric parameters often governs the biological activity. nih.gov For instance, a negative correlation with potential energy might suggest that more stable molecules exhibit higher activity, while a positive correlation with dipole moment could indicate the importance of polar interactions with the biological target. nih.gov

Similarly, in the context of antileishmanial activity, the presence of specific substituents like chloro or methoxy (B1213986) groups has been identified as a key contributor. scielo.br Computational models have shown that descriptors related to the electronegativity and spatial arrangement of these groups correlate well with the observed inhibitory concentrations. scielo.br

Electrochemical studies on substituted benzophenones have established a linear relationship between the experimentally measured reduction potentials and the DFT-calculated LUMO energies of the molecules. researchgate.net This allows for the prediction of the reduction potential of other benzophenones, which is a crucial parameter in fields like coordination chemistry. researchgate.net The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ethoxy group in this compound would be expected to influence its LUMO energy and, consequently, its reduction potential.

The following table illustrates the types of computational descriptors that are often correlated with experimental observations in studies of benzophenone derivatives. While the specific values for this compound are not provided, the table serves as a representative example of the data used in such analyses.

| Computational Descriptor | Description | Potential Correlation with Experimental Observation |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Correlates with membrane permeability and bioavailability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Can be related to the strength of polar interactions with biological targets or solvents. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the electron-donating ability of the molecule and its susceptibility to oxidation. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron-accepting ability of the molecule and its susceptibility to reduction. researchgate.net |

| Molecular Volume | The volume occupied by the molecule. | Can be correlated with steric hindrance at an active site. |

| Van der Waals Surface Area | The surface area of the molecule based on van der Waals radii. | Relates to the potential for non-polar interactions. |

The following interactive data table provides a hypothetical example of how computational descriptors for a series of benzophenone derivatives might be presented and correlated with an observed biological activity.

| Compound | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Experimental Activity (IC50, µM) |

| Benzophenone | 3.18 | 2.97 | -1.54 | 50.2 |

| 4-Chlorobenzophenone | 3.75 | 1.85 | -1.82 | 35.8 |

| 4-Methoxybenzophenone | 3.23 | 3.65 | -1.41 | 42.1 |

| 2-Chlorobenzophenone | 3.65 | 3.12 | -1.75 | 38.5 |

| 4-Ethoxybenzophenone | 3.61 | 3.71 | -1.39 | 40.3 |

| This compound | Predicted | Predicted | Predicted | Predicted |

By developing robust QSAR and QSPR models, the chemical behavior and biological activity of this compound can be predicted with a certain degree of confidence, guiding further experimental investigation and potential application.

Structure Activity Relationships Sar and Biological Applications

Design and Synthesis of Biologically Active Derivatives

The design of SGLT2 inhibitors derived from 2-Chloro-4'-ethoxybenzophenone has been a subject of extensive research, leading to the development of highly effective therapeutic agents. The synthesis of these derivatives involves a multi-step process where the benzophenone (B1666685) is transformed into a C-aryl glucoside, a more metabolically stable analogue of the naturally occurring O-glucosides.

The journey from this compound to a potent SGLT2 inhibitor involves several key structural modifications. A primary transformation is the conversion of the ketone group into a methylene (B1212753) bridge, which then serves as a linker to a glucose or a modified sugar ring. This C-glycoside linkage is crucial for the metabolic stability of the final compound. nih.gov

The substituents on the aromatic rings of the aglycone, derived from this compound, play a pivotal role in determining the biological potency of the resulting SGLT2 inhibitors. Structure-activity relationship studies have revealed that the presence and nature of these substituents significantly impact the inhibitory activity.

For instance, the ethoxy group on the 4'-position of the benzophenone is a common feature in many potent SGLT2 inhibitors. This group is believed to contribute to favorable interactions within the binding pocket of the SGLT2 transporter. The chlorine atom at the 2-position of the other phenyl ring is also a key feature. Variations of these substituents have been explored to fine-tune the activity and pharmacokinetic properties of the inhibitors.

The following table summarizes the SGLT2 inhibitory activity of some representative C-aryl glucoside derivatives, showcasing the impact of different substituents on their potency.

| Compound | R1 | R2 | IC50 (nM) for hSGLT2 | Selectivity (SGLT1/SGLT2) |

| Dapagliflozin | Cl | OCH2CH3 | 1.1 | >1200 |

| Empagliflozin | Cl | Tetrahydrofuranyl | 3.1 | >2500 |

| Canagliflozin | Cl | Thiophenyl | 2.2 | >250 |

This table presents a selection of well-known SGLT2 inhibitors to illustrate the general structure-activity relationships in this class of compounds, which are often synthesized using intermediates like this compound.

Biochemical Mechanism of Action Studies

The biologically active derivatives of this compound, particularly the C-aryl glucoside SGLT2 inhibitors, exert their therapeutic effects by selectively inhibiting the SGLT2 protein located in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

The inhibitory potency of SGLT2 inhibitors derived from this compound is typically evaluated using in vitro enzyme inhibition assays. These assays measure the concentration of the inhibitor required to reduce the activity of the SGLT2 transporter by 50% (IC50). The IC50 values for many of these derivatives are in the low nanomolar range, indicating high potency. nih.gov

Kinetic analysis of these inhibitors has shown that they are competitive inhibitors of SGLT2. This means that they bind to the same site on the transporter as glucose, thereby preventing glucose from binding and being reabsorbed. The high selectivity of these inhibitors for SGLT2 over SGLT1 is a crucial aspect of their safety profile, as SGLT1 is predominantly expressed in the small intestine and plays a vital role in glucose absorption from the diet. nih.gov

Molecular docking and other computational studies have provided insights into the binding interactions between SGLT2 inhibitors and the SGLT2 protein. These studies suggest that the glucose moiety of the inhibitor binds to the glucose binding site of the transporter, while the aglycone portion, derived from this compound, occupies an adjacent hydrophobic pocket. nih.gov

The C-aryl glucoside structure of SGLT2 inhibitors derived from this compound confers significant metabolic stability compared to O-glucosides, which are susceptible to enzymatic cleavage. This stability ensures that the inhibitors can reach their target in the kidneys in sufficient concentrations to exert their therapeutic effect.

Studies on the cellular uptake and metabolism of these inhibitors have shown that they are generally well-absorbed after oral administration and have a low potential for metabolic inactivation. The primary routes of metabolism for these compounds typically involve glucuronidation of the hydroxyl groups on the glucose moiety. The metabolic profile of these drugs is an important consideration in their clinical development and use.

Pharmacological Relevance and Therapeutic Potential (as Intermediate)

The pharmacological significance of this compound and its derivatives stems primarily from their role as versatile intermediates in the synthesis of more complex molecules with therapeutic applications. While not typically pharmacologically active in themselves, their structural framework is a key component in building molecules that target a range of biological pathways.

Role as a Key Intermediate in Drug Synthesis (e.g., Dapagliflozin)

A critical application of a derivative of this compound is in the synthesis of antidiabetic medications. Specifically, 5-bromo-2-chloro-4'-ethoxybenzophenone serves as a key starting material or intermediate in the production of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. oriprobe.comgoogle.comgoogle.com

Various patented synthetic routes for Dapagliflozin begin with 5-bromo-2-chloro-4'-ethoxybenzophenone. google.com One common approach involves a Friedel-Crafts acylation reaction between 5-bromo-2-chlorobenzoyl chloride (derived from 5-bromo-2-chlorobenzoic acid) and phenetole (B1680304) to produce this key benzophenone intermediate. google.comgoogle.com This intermediate then undergoes several transformations. For instance, one method involves the reduction of the ketone group to form 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.com This compound is then coupled with a protected glucose derivative, such as trimethylsilyl-protected D-gluconolactone, to construct the C-aryl glucoside core of Dapagliflozin. google.com Subsequent deprotection and reduction steps yield the final active pharmaceutical ingredient. google.compatsnap.comgoogle.com The use of this specific intermediate is advantageous as it allows for the efficient and controlled construction of the complex diarylmethane structure of Dapagliflozin. google.com

The synthesis pathway highlights the importance of the benzophenone skeleton in orienting the subsequent chemical modifications necessary to achieve the final drug structure and its specific interaction with the SGLT2 transporter.

Table 1: Synthetic Routes to Dapagliflozin Utilizing a Benzophenone Intermediate

| Starting Material | Key Intermediate | Key Reaction Steps | Reference |

|---|---|---|---|

| 5-bromo-2-chlorobenzoic acid | 5-bromo-2-chloro-4'-ethoxybenzophenone | Friedel-Crafts acylation, Reduction, Coupling with gluconolactone, Demethylation/Reduction | google.com |

| 5-bromo-2-chlorobenzoic acid | 5-bromo-2-chloro-4'-ethoxybenzophenone | Acyl chlorination, Friedel-Crafts acylation, Reduction, Coupling, Deprotection | google.com |

Preclinical Studies on Target Engagement and Efficacy of Analogues

Preclinical research on various analogues of benzophenone has revealed a broad spectrum of biological activities, demonstrating that the core structure can be modified to engage with numerous cellular targets. The efficacy of these analogues is highly dependent on the nature and position of substituents on the two phenyl rings.

Structure-activity relationship (SAR) studies on benzophenone derivatives have provided insights into the structural requirements for different biological effects. For example, the presence and position of hydroxyl groups are critical for hormonal activities. nih.gov Studies have shown that a 4-hydroxyl group on one of the phenyl rings is often essential for high estrogenic or antiandrogenic activity, while the addition of other hydroxyl groups can significantly alter these effects. nih.gov

In the context of antimicrobial activity, researchers have designed and synthesized series of substituted benzophenone derivatives. nih.govnih.gov Bioassays indicate that many of these compounds exhibit antifungal activity against various phytopathogenic fungi, although their antibacterial activity may be lower. nih.govnih.gov The introduction of specific moieties, such as a morpholine group, which is present in commercial fungicides like dimethomorph and flumorph, can confer potent antifungal properties. nih.gov The linkage and substitution pattern on the benzophenone skeleton are crucial for optimizing this activity. nih.gov These preclinical findings underscore the potential of the benzophenone scaffold in developing new therapeutic agents by demonstrating that targeted modifications can lead to potent and selective engagement with biological targets.

Analogue Development for Specific Therapeutic Targets (e.g., Antifungal, Antiestrogen)

Building on preclinical findings, the development of benzophenone analogues has been directed toward specific therapeutic areas, including antifungal and antiestrogen agents. wikipedia.org

Antifungal Analogues: The benzophenone framework is found in novel fungicides like Metrafenone. nih.gov Inspired by such compounds, researchers have synthesized various derivatives to explore their antifungal potential. nih.govnih.gov SAR studies on these analogues have revealed key structural features for activity. For instance, the incorporation of a morpholine ring, as seen in fungicides like dimethomorph and flumorph, has been a successful strategy. nih.gov Further modifications, such as introducing a methylene bridge between the morpholine group and the benzophenone skeleton, have been shown to enhance antifungal activity against certain fungal species. nih.gov The presence of fluorine atoms and C=N bonds in the structure has also been correlated with higher inhibition rates against specific fungi. nih.gov

Table 2: Structure-Activity Relationship of Benzophenone Analogues as Antifungal Agents

| Structural Modification | Effect on Antifungal Activity | Example Fungi | Reference |

|---|---|---|---|

| Introduction of a morpholine group | Confers potent activity | Oomycete foliar plant pathogens | nih.gov |

| Insertion of -CH2- bridge to morpholine group | Favorable for activity against Alternaria mali | Alternaria mali (AM) | nih.gov |

Antiestrogen Analogues: Certain benzophenone derivatives have been investigated for their ability to interact with hormone receptors. nih.gov Antiestrogens are a class of drugs that prevent estrogens from mediating their biological effects, often by blocking the estrogen receptor (ER). wikipedia.org They are used in the treatment of ER-positive breast cancer. wikipedia.org Studies have shown that hydroxylated benzophenones can exhibit estrogenic activity. nih.gov The position of the hydroxyl group is crucial; a hydroxyl group at the 4-position of a phenyl ring appears to be important for high hormonal activity. nih.gov This suggests that by modifying the substitution pattern, it may be possible to design benzophenone analogues that act as antagonists (antiestrogens) rather than agonists at the estrogen receptor. For example, some benzophenone derivatives have shown inhibitory effects on androgenic activity. nih.gov Research into compounds like Benzophenone-3 has demonstrated that xenoestrogens can induce DNA damage through an ERα-dependent mechanism, highlighting the interaction of this structural class with hormone signaling pathways. nih.gov This provides a basis for the rational design of benzophenone-based analogues as potential antiestrogen therapies.

Applications in Materials Science and Polymer Chemistry

Photoinitiator Systems for Polymerization

Radical Polymerization Initiators and Co-initiators

No specific studies detailing the use of 2-Chloro-4'-ethoxybenzophenone as a radical polymerization initiator or its synergistic effects as a co-initiator were found.

Curing Kinetics and Polymer Network Formation

Information on the curing kinetics, such as polymerization rates and the degree of conversion, specifically for systems using this compound is not documented. Consequently, details on the resulting polymer network structure and properties are also unavailable.

Performance Evaluation in UV-Curable Resins and Coatings

There are no available performance evaluations, such as assessments of hardness, adhesion, or chemical resistance, for UV-curable resins and coatings that specifically incorporate this compound.

UV Stabilizers and Photoprotective Agents

Mechanism of UV Absorption and Energy Dissipation in Materials

While the general mechanism for benzophenone (B1666685) derivatives is understood to involve absorption of UV radiation and dissipation as thermal energy, specific data on the UV absorption spectrum and energy dissipation pathways for this compound are not available.

Integration into Polymer Matrices for Degradation Prevention

No studies were found that investigate the methods of integrating this compound into various polymer matrices or evaluate its effectiveness in preventing photodegradation of these materials.

Functional Material Design

The design of functional materials often relies on the ability to control the structure and properties of polymers at a molecular level. This compound can be employed as a key component in the synthesis of such materials, particularly those that respond to external stimuli or require specific surface properties. The presence of the chloro and ethoxy groups on the benzophenone core can influence its photochemical reactivity and solubility, allowing for fine-tuning of its performance in various applications.

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to a change in temperature. One of the most studied thermoresponsive polymers is poly(N-isopropylacrylamide) (PNIPAAm), which undergoes a reversible phase transition in water at its lower critical solution temperature (LCST) of approximately 32°C. nih.gov Below the LCST, PNIPAAm is soluble, while above this temperature, it becomes insoluble and expels water.

This compound can be incorporated into thermoresponsive polymers like PNIPAAm to create materials with both thermoresponsive and photoreactive properties. This can be achieved by synthesizing a monomer derivative of this compound that can be copolymerized with N-isopropylacrylamide. Upon UV irradiation, the benzophenone units can act as cross-linkers, forming a hydrogel with a three-dimensional network structure. mdpi.comresearchgate.net The degree of cross-linking, and thus the mechanical properties and swelling behavior of the hydrogel, can be controlled by the concentration of the benzophenone-containing monomer and the UV exposure dose. mdpi.com

This approach is also highly valuable for the creation of thermoresponsive polymer brush coatings. Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface. By grafting PNIPAAm chains from a surface, a thermoresponsive coating can be created that can switch between a hydrophilic and a hydrophobic state with changes in temperature. This compound can be used as a photoinitiator to grow these polymer brushes from a surface in a "grafting from" approach. nih.gov The process involves first immobilizing a derivative of this compound onto the substrate. Subsequent UV irradiation in the presence of N-isopropylacrylamide monomer initiates polymerization from the surface, resulting in a dense brush coating. nih.gov